molecular formula C7H7N3O2S B12997378 5-cyano-N-methylpyridine-2-sulfonamide

5-cyano-N-methylpyridine-2-sulfonamide

Cat. No.: B12997378
M. Wt: 197.22 g/mol
InChI Key: WHLFTGLYNXALRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyano-N-methylpyridine-2-sulfonamide is a chemical compound with the molecular formula C7H7N3O2S and a molecular weight of 197.21 g/mol . It is a heterocyclic building block used in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-N-methylpyridine-2-sulfonamide can be achieved through various methods. One common approach involves the reaction of pyridine derivatives with sulfonamide groups under specific conditions. For instance, a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid has been reported to yield pyridines with sulfonamide moieties . This method involves mild reaction conditions and results in high yields.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of advanced catalytic systems and controlled reaction environments is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-N-methylpyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents, is a widely applied method for forming carbon-carbon bonds .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

5-Cyano-N-methylpyridine-2-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-cyano-N-methylpyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can form strong interactions with enzymes and proteins, affecting their activity and function. Additionally, the pyridine ring can participate in various chemical interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyano-N-methylpyridine-2-sulfonamide is unique due to the presence of both a cyano group and a sulfonamide group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

5-cyano-N-methylpyridine-2-sulfonamide

InChI

InChI=1S/C7H7N3O2S/c1-9-13(11,12)7-3-2-6(4-8)5-10-7/h2-3,5,9H,1H3

InChI Key

WHLFTGLYNXALRK-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=NC=C(C=C1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.